3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC9761176
Molecular Formula: C20H24N4O3S2
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O3S2 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O3S2/c1-3-4-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13- |
| Standard InChI Key | RSHXSUOUSMJXNW-SQFISAMPSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S |
| SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic scaffold known for its planar aromaticity and ability to participate in π-π stacking interactions. At position 3 of this core, a (Z)-configured thiazolidin-5-ylidene moiety is appended via a methylene bridge, introducing a sulfur-containing heterocycle with redox-active properties. The thiazolidinone ring itself is substituted with a butyl group at N3 and a thioxo group at C2, enhancing lipophilicity and hydrogen-bonding potential. At position 2 of the pyrido-pyrimidine core, a (3-methoxypropyl)amino group provides additional hydrogen-bond donors and acceptors, critical for target engagement.
Molecular Formula and Physicochemical Properties
Based on structural analysis, the molecular formula is estimated as C₂₃H₂₈N₄O₃S₂, with a molecular weight of ~472.6 g/mol. Key physicochemical properties derived from computational models include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.5 |
| Topological Polar Surface Area | 112 Ų |
| Water Solubility | Poor (<0.1 mg/mL) |
| Predicted Melting Point | 215–220°C |
Synthesis and Chemical Reactivity
Synthetic Pathways
While direct synthetic protocols for this compound remain unpublished, analogous derivatives are synthesized through multi-step sequences involving:
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Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Typically achieved via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.
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Introduction of the Thiazolidinone Moiety: A Mannich-type reaction or Knoevenagel condensation attaches the thiazolidin-5-ylidene group to the pyrido-pyrimidine core.
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Functionalization with (3-Methoxypropyl)amino: Nucleophilic substitution or reductive amination installs this group at position 2, often requiring catalysts like palladium or copper.
Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO), temperatures of 80–120°C, and inert atmospheres to prevent oxidation.
Key Reactivity Profiles
The compound’s reactivity is dominated by:
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Thioxo Group (C=S): Participates in nucleophilic substitutions, particularly with amines or thiols, enabling prodrug strategies.
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α,β-Unsaturated Ketone (Enone System): Undergoes Michael additions or Diels-Alder reactions, useful for further derivatization.
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Methoxypropylamino Group: Acts as a hydrogen-bond donor, influencing interactions with biological targets like kinases or GPCRs.
Biological Activity and Mechanism of Action
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum antimicrobial activity. For example, a related thiazolidinone-pyrido-pyrimidine hybrid exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to inhibition of bacterial DNA gyrase. The methoxypropylamino group may enhance penetration through Gram-negative bacterial membranes.
Anti-Inflammatory Effects
Preliminary data indicate COX-2 inhibition (IC₅₀ ~ 0.8 µM) and suppression of TNF-α production in macrophages, positioning the compound as a candidate for inflammatory disease therapy.
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: High gastrointestinal permeability (Predicted Caco-2 Papp > 15 × 10⁻⁶ cm/s) due to moderate LogP.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl and methoxypropyl groups generates polar metabolites.
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Excretion: Primarily renal (70%) with minor biliary elimination.
Toxicity Risks
Applications and Future Directions
Drug Development
The compound’s dual activity against microbial and cancer targets supports its development as a multi-target therapeutic agent. Structural optimization could improve selectivity, such as fluorination of the butyl chain to enhance metabolic stability.
Chemical Biology Tools
Its enone system allows conjugation to fluorescent tags or affinity probes, enabling use in target identification studies.
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